2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N~1~-(2-methoxydibenzo[B,D]furan-3-YL)acetamide
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Overview
Description
2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N~1~-(2-methoxydibenzo[B,D]furan-3-YL)acetamide is a complex organic compound with a molecular formula of C23H20N4O3S2 This compound is notable for its unique structure, which includes a triazole ring, a dibenzofuran moiety, and a sulfanyl group
Preparation Methods
The synthesis of 2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N~1~-(2-methoxydibenzo[B,D]furan-3-YL)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the dibenzofuran moiety. Common reagents used in these reactions include cyclopropylamine, ethyl bromide, and various sulfur-containing compounds. The reaction conditions usually involve heating and the use of solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group on the dibenzofuran moiety can be substituted with other functional groups using reagents like halides or organometallic compounds
Scientific Research Applications
2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N~1~-(2-methoxydibenzo[B,D]furan-3-YL)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may inhibit the activity of metalloenzymes. The dibenzofuran moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar compounds include:
2-[(4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzo[B,D]furan-3-yl)acetamide: This compound has a similar structure but with a thienyl group instead of a cyclopropyl group.
2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid: This compound lacks the dibenzofuran moiety and has an acetic acid group instead.
2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound includes a thiadiazole ring instead of the dibenzofuran moiety.
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C22H22N4O3S/c1-3-20-24-25-22(26(20)13-8-9-13)30-12-21(27)23-16-11-18-15(10-19(16)28-2)14-6-4-5-7-17(14)29-18/h4-7,10-11,13H,3,8-9,12H2,1-2H3,(H,23,27) |
InChI Key |
BFOOBCKUTTZSOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1C2CC2)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC |
Origin of Product |
United States |
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